molecular formula C8H13N3O2 B2725557 methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate CAS No. 1955548-72-7

methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate

Cat. No.: B2725557
CAS No.: 1955548-72-7
M. Wt: 183.211
InChI Key: JFEOAQIGJYIYAB-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the reaction of 3-amino-1H-pyrazole with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of the pyrazole attacks the electrophilic carbon of the bromoester, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-1H-pyrazol-1-yl)acetic acid
  • 3-(3-amino-1H-pyrazol-1-yl)propanoic acid
  • Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Uniqueness

Methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate is unique due to the presence of both an ester and an amino group on the pyrazole ring. This dual functionality allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-(3-aminopyrazol-1-yl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,7(12)13-3)11-5-4-6(9)10-11/h4-5H,1-3H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEOAQIGJYIYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N1C=CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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